molecular formula C13H17NO2 B13521486 Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13521486
M. Wt: 219.28 g/mol
InChI Key: RIPXBUBGDKGTDW-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene ring system, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different tetrahydronaphthalene derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate
  • rac-ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
  • rac-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

Comparison: Compared to these similar compounds, rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands out due to its unique tetrahydronaphthalene ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12H,2,7-8,14H2,1H3/t11-,12+/m1/s1

InChI Key

RIPXBUBGDKGTDW-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=CC=CC=C2[C@@H]1N

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.